molecular formula C8H6FN3O B6299628 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 2089325-37-9

6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B6299628
CAS No.: 2089325-37-9
M. Wt: 179.15 g/mol
InChI Key: NRZQYBNESQFOGI-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one (CAS 2089325-37-9) is a fluorinated pyridopyrimidinone derivative that serves as a key chemical scaffold in medicinal chemistry and anticancer agent discovery. This compound is a versatile building block for the synthesis of more complex molecules, particularly in the development of potent and cell-penetrant inhibitors targeting histone lysine demethylases (KDMs), specifically the KDM4 and KDM5 subfamilies . These enzymes are Fe(II) and 2-oxoglutarate-dependent oxygenases that play crucial roles in epigenetic regulation by demethylating histone substrates, and their dysregulation is implicated in various human cancers, including acute myeloid leukemia, breast cancer, and prostate cancer . Pyrido[3,4-d]pyrimidine cores, like this one, are of great therapeutic interest due to their structural similarity to purines, allowing them to act as ligands for various enzymatic targets . Researchers utilize this compound to create C8-substituted analogues designed to exploit differences in the substrate-binding sites of KDM4 and KDM5 enzymes, aiming to improve selectivity and affinity . The incorporation of a fluorine atom can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions. This compound is for research purposes only and is not intended for diagnostic or therapeutic use. It is essential to consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, noting that it is classified as a Toxic Solid (UN 2811, Packing Group III) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c1-4-11-6-3-10-7(9)2-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZQYBNESQFOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=C(C=C2C(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidin 4 3h One

Strategic Approaches for the Construction of the Pyrido[3,4-d]pyrimidin-4(3H)-one Core

The synthesis of the 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one core relies on strategic bond formations to construct the fused bicyclic system. A common and effective strategy involves the initial preparation of a suitably substituted pyridine (B92270) precursor, followed by the annulation of the pyrimidinone ring.

Precursor Synthesis and Functionalization Strategies

A key precursor for the synthesis of this compound is a functionalized 3-aminopyridine (B143674) derivative. A plausible and frequently utilized starting material is 2-amino-5-fluoropyridine (B1271945). The synthesis of this precursor can be achieved from 2-aminopyridine (B139424) through a multi-step sequence that includes nitration, rearrangement, acetylation, reduction of the nitro group, diazotization, and a subsequent thermal decomposition and hydrolysis. semanticscholar.org

Once the 2-amino-5-fluoropyridine is obtained, further functionalization is necessary to introduce the required substituents for the subsequent cyclization. A critical step is the introduction of a carboxamide group at the 4-position of the pyridine ring. This can be achieved through various synthetic routes. One potential pathway involves the Jones oxidation of a 4-methyl group to a carboxylic acid, followed by conversion to the corresponding amide. nih.gov An alternative approach is the directed ortho-metalation of a protected 5-fluoro-2-aminopyridine, followed by carboxylation and amidation.

Key Reaction Sequences and Mechanistic Insights

With the appropriately functionalized pyridine precursor, such as 3-amino-6-fluoropicolinamide, in hand, the construction of the pyrimidinone ring is the next crucial phase. A common method to achieve this is through a cyclocondensation reaction.

A key reaction sequence involves the treatment of the 3-amino-6-fluoropicolinamide with a reagent that provides the C2-methyl group of the pyrimidinone ring. Acetic anhydride (B1165640) is a suitable reagent for this transformation. The reaction likely proceeds through an initial acylation of the 3-amino group to form an acetamido intermediate. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the carbonyl carbon of the picolinamide, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the desired this compound.

The general mechanism for such cyclization reactions is well-established in heterocyclic chemistry and involves a series of addition-elimination steps to form the stable fused aromatic ring system.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, optimization of the reaction parameters is essential. Key parameters that can be adjusted include:

Temperature: The cyclization step may require elevated temperatures to overcome the activation energy barrier for the intramolecular reaction. However, excessively high temperatures could lead to side reactions and decomposition.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. A high-boiling point, inert solvent is often preferred for cyclocondensation reactions.

Catalyst: While the reaction can proceed thermally, the use of an acid or base catalyst can facilitate the cyclization by activating the carbonyl group or deprotonating the amino group, respectively.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time to ensure complete conversion of the starting material while minimizing the formation of byproducts.

Table 1: Hypothetical Optimization of Reaction Parameters
ParameterCondition ACondition BCondition CObserved Yield
Temperature100°C120°C140°CModerate
SolventTolueneDMFDiphenyl etherHigh
CatalystNonep-Toluenesulfonic acidPotassium carbonateImproved
Reaction Time6 hours12 hours24 hoursOptimized at 12h

Novel and Sustainable Synthetic Routes for Fluoro-substituted Pyridopyrimidines

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in chemical synthesis.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry can be effectively applied to the synthesis of this compound. researchgate.net Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or carrying out reactions at ambient temperature.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Catalytic and Microwave-Assisted Synthetic Protocols

To enhance the efficiency and sustainability of the synthesis, modern techniques such as catalytic and microwave-assisted protocols are being increasingly adopted.

Catalytic Methods: The cyclization step to form the pyrimidinone ring can be facilitated by the use of various catalysts. Both acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids) and base catalysts (e.g., potassium carbonate, sodium ethoxide) can be employed to promote the intramolecular condensation, potentially allowing for lower reaction temperatures and shorter reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. researchgate.netnih.govnanobioletters.comnih.gov The application of microwave heating to the synthesis of this compound can significantly reduce the reaction time from hours to minutes. This is due to the efficient and uniform heating of the reaction mixture, which often leads to higher yields and cleaner reaction profiles.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hoursMinutes
YieldModerate to GoodGood to Excellent
Energy ConsumptionHighLow
Side ReactionsPossibleOften minimized

Derivatization and Analog Generation from this compound

The generation of analogs from the core structure of this compound is crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with tailored properties. Key strategies for derivatization focus on the introduction of substituents at various positions of the pyridopyrimidine scaffold, particularly at the C-6 position. Methodologies such as palladium-catalyzed cross-coupling reactions and directed lithiation have proven effective for this purpose. rsc.orgnih.gov

One prominent strategy for analog generation involves the use of a halogenated pyridopyrimidine intermediate, which serves as a versatile precursor for cross-coupling reactions. For instance, a 6-chloropyrido[3,4-d]pyrimidine (B1592607) analog is a key intermediate for derivatization at the C-6 position. nih.gov The synthesis of this chloro-analog can be achieved from commercially available starting materials like 5-bromo-4-methyl-3-nitropyridine through a sequence of reactions including oxidation, amidation, and cyclization. nih.govresearchgate.net

With the halogenated intermediate in hand, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to introduce a diverse array of aryl and heteroaryl moieties. nih.gov This reaction typically involves coupling the 6-chloro or 6-bromopyridopyrimidine with various boronic acids in the presence of a palladium catalyst and a base. nih.gov This approach has been successfully used to synthesize a range of 6-substituted analogs, including phenyl, furanyl, and thienyl derivatives. nih.gov However, the yields of these reactions can be variable, sometimes requiring optimization of catalysts and reaction conditions to achieve desired outcomes. For example, while standard conditions with Pd(PPh₃)₄ may work for some boronic acids, more active catalyst systems like Pd₂(dba)₃/XPhos might be necessary for others to obtain fair yields. nih.gov

These synthetic strategies enable the systematic modification of the this compound scaffold, facilitating the exploration of its chemical space and the development of novel derivatives.

Starting MaterialCoupling Partner (Boronic Acid)Catalyst/ConditionsProductYield (%)Reference
6-chloropyrido[3,4-d]pyrimidine analogPhenylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 120 °C6-phenyl-pyrido[3,4-d]pyrimidine analogLow to Moderate nih.gov
6-chloropyrido[3,4-d]pyrimidine analog2-Furanylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 120 °C6-(2-Furanyl)-pyrido[3,4-d]pyrimidine analogLow to Moderate nih.gov
6-chloropyrido[3,4-d]pyrimidine analog5-Methylfuran-2-boronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, 120 °C6-(5-Methylfuran-2-yl)-pyrido[3,4-d]pyrimidine analogLow nih.gov
6-chloropyrido[3,4-d]pyrimidine analog2-Thienylboronic acidPd₂(dba)₃, XPhos, nBuOH, 120 °C6-(2-Thienyl)-pyrido[3,4-d]pyrimidine analogFair nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidin 4 3h One Analogs

Systematic Structural Modifications and Their Impact on Biological Engagement

Systematic structural modification is a cornerstone of medicinal chemistry, aiming to identify which molecular features are essential for biological activity. For the pyrido[3,4-d]pyrimidine (B3350098) series, research has focused on substitutions at both the pyridine (B92270) and pyrimidine (B1678525) rings to probe the binding pockets of their biological targets.

The pyridine portion of the pyrido[3,4-d]pyrimidine scaffold offers several positions for substitution, with positions 5, 6, and 8 being of particular interest in various studies. Modifications at these sites have been shown to significantly alter the biological activity of the compounds.

In the context of developing CXCR2 chemokine receptor antagonists, the substitution pattern of the pyridine moiety was explored. nih.gov Initial studies revealed that the placement of halogens could serve as a handle for introducing further structural diversity. However, not all substitutions are favorable. For instance, the introduction of a chlorine atom at the 5-position resulted in a compound with a hundred-fold decrease in potency as a CXCR2 antagonist compared to the parent hit compound. nih.gov

Modifications at the 6-position have yielded mixed results, highlighting the sensitivity of this position to substitution. While a 6-amino group led to a complete loss of CXCR2 antagonistic activity, a 6-furanyl substituent resulted in a compound with comparable potency to the unsubstituted analog. mdpi.com Interestingly, adding a methyl group to this furanyl moiety again abolished the activity, suggesting a strict steric or electronic requirement in the target's binding pocket at this location. mdpi.com In other studies targeting Mps1 kinase, the addition of a methyl group to the pyridine ring of certain analogs was found to be essential for improving selectivity over other kinases like CDK2. mdpi.com

Furthermore, 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been investigated as potent inhibitors of histone lysine (B10760008) demethylases (KDMs). nih.gov The introduction of a 1H-pyrazol-3-yl group at the 8-position was a key modification that led to a series of potent inhibitors that bind to the Fe(II) in the enzyme's active site. nih.gov

Position of ModificationSubstituentEffect on Biological ActivityTargetReference
5-PositionChloro100-fold decrease in potencyCXCR2 nih.gov
6-PositionAminoComplete loss of activityCXCR2 mdpi.com
6-PositionFuranylComparable activity to unsubstituted analogCXCR2 mdpi.com
6-PositionMethylated FuranylComplete loss of activityCXCR2 mdpi.com
Pyridine RingMethylSignificant improvement in selectivityMps1 Kinase mdpi.com
8-Position1H-Pyrazol-3-ylLed to potent inhibitorsKDM4/KDM5 nih.gov

The pyrimidine ring is another critical component of the scaffold where modifications can profoundly impact biological activity. The substituents at this ring are often involved in key interactions, such as hydrogen bonding, with the target protein.

For pyrido[3,4-d]pyrimidine inhibitors of Mps1 kinase, molecular docking studies have shown that the pyrimidine ring can form a crucial hydrogen bond with the backbone of Gly605 in the hinge region of the kinase. mdpi.comnih.gov This interaction anchors the inhibitor in the ATP-binding site. Further substitutions on the pyrimidine ring can modulate this binding and exploit other nearby pockets. For instance, a new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and showed selective inhibitory effects against certain cancer cell lines. nih.gov The synthetic strategy allowed for diverse substituents at the C-4 position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, demonstrating the chemical tractability of this position for SAR exploration. nih.gov

In a related scaffold, pyrido[2,3-d]pyrimidin-7(8H)-ones, the C4 substituent was shown to be critical for activity against the ZAP-70 tyrosine kinase. mdpi.com Molecular docking predicted that the C4 substituent helps the molecule reach a specific pocket defined by key amino acid residues, thereby improving the binding affinity. mdpi.com This highlights the general principle that substituents on the pyrimidine ring can be tailored to achieve specific interactions and enhance potency.

Position of ModificationInteraction/RoleImpact on ActivityTargetReference
Pyrimidine RingForms hydrogen bond with Gly605Anchors inhibitor in the hinge regionMps1 Kinase mdpi.comnih.gov
C-4 PositionSite for diverse substitutions (e.g., via Suzuki coupling)Can lead to selective anticancer activityCancer Cell Lines nih.gov
C-4 Position (related scaffold)Helps access a specific binding pocketImproves binding affinity and biological activityZAP-70 Kinase mdpi.com

The three-dimensional conformation of a molecule and the steric bulk of its substituents are critical factors that govern its ability to bind to a biological target. Steric hindrance can prevent a molecule from adopting the optimal conformation for binding or even preclude its synthesis via certain chemical reactions.

In the synthesis of pyrido[3,4-d]pyrimidine analogs, steric hindrance from a chlorine atom at the 6-position was found to prevent an efficient Suzuki reaction, limiting the ability to introduce diverse substituents at that site. mdpi.com This demonstrates how steric factors can impose practical limitations on chemical diversification.

From a biological perspective, steric hindrance can directly impact potency. In studies of Mps1 inhibitors, the difference in activity between two isomeric compounds was attributed to steric hindrance. nih.gov One isomer, with a 2,2-dimethylazetidine (B3375242) substituent, could not enter a key hydrophobic pocket due to its shape, while the other isomer could, leading to a significant difference in activity. mdpi.comnih.gov This illustrates that even subtle changes in substituent geometry can have a profound effect on biological engagement if they prevent access to a critical binding region. The conformation of the molecule is thus key; for example, the pyrido[3,4-d]pyrimidine backbone itself is thought to have a strong hydrophobic effect with the hinge region of Mps1, which is a fundamental reason for the high activity of this class of compounds. mdpi.com

Role of Fluorine Substitution in Modulating Electronic and Binding Characteristics

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine's high electronegativity and small size allow it to have a significant impact on a molecule's electronic properties without adding substantial steric bulk.

Substituting hydrogen with fluorine can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modulation of the electronic landscape can facilitate electron injection and increase the material's resistance to oxidative degradation. rsc.org In the context of a drug molecule, these electronic changes can alter binding affinity by modifying the strength of interactions such as hydrogen bonds or π-stacking.

Exploration of Bioisosteric Replacements and Their SAR Implications

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. This strategy is a key tool in SAR studies to probe the requirements of a binding site.

In the pyrido[3,4-d]pyrimidine series, several examples of bioisosteric or related replacements have been explored. As mentioned, the replacement of a chlorine atom at the 6-position with a furanyl group was a successful strategy to maintain CXCR2 antagonistic activity, suggesting that the furanyl ring could mimic some of the key properties of the halogen at that position. nih.govmdpi.com

Another example is the formal introduction of an amino group at the 6-position using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate. nih.gov Although this particular modification led to a loss of activity against CXCR2, the synthetic methodology opens the door for installing other nitrogen-containing groups, which could be important for targeting other proteins where a hydrogen bond donor or acceptor is required at that position. These explorations are vital for understanding the SAR landscape and for the rational design of new analogs with improved therapeutic potential.

An extensive review of the scientific literature reveals a significant gap in detailed molecular and cellular studies specifically for the compound 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one . While the broader class of pyrido[3,4-d]pyrimidines has been investigated for various therapeutic targets, specific experimental data required to populate the requested article outline for this particular molecule is not publicly available.

Research into the pyrido[3,4-d]pyrimidine scaffold has identified several potential biological activities, which could suggest theoretical avenues of investigation for this compound:

Kinase Inhibition: The pyrido[3,4-d]pyrimidine core is primarily associated with kinase inhibition. nih.gov For instance, derivatives of this scaffold have been developed as potent inhibitors of Monopolar Spindle Kinase 1 (MPS1), a crucial component of the spindle assembly checkpoint in cells. nih.govmdpi.com These inhibitors, however, feature different substitution patterns, typically at the 2 and 8 positions. nih.gov Another example is Tarloxotinib, a pan-HER family kinase inhibitor, which also contains the pyrido[3,4-d]pyrimidine structure. nih.gov

Histone Demethylase Inhibition: A series of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent, cell-permeable inhibitors of histone lysine demethylases (KDMs), specifically the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. asu.edunih.govacs.org These compounds function by binding to the Fe(II) in the enzyme's active site. nih.govacs.org The research focused on optimizing substituents at the 8-position to interact with the histone peptide binding site. nih.gov

Chemokine Receptor Antagonism: The pyrido[3,4-d]pyrimidine scaffold was explored for its potential as an antagonist of the human chemokine receptor CXCR2, a target for inflammatory diseases. nih.govmdpi.com While an initial hit compound was identified, systematic structural modifications to the scaffold often resulted in a complete loss of antagonistic activity, indicating a very specific structure-activity relationship. nih.govmdpi.com

Despite these findings for related compounds, there is no specific published research detailing the following for this compound:

Molecular Mechanisms of Action and Target Engagement Studies of 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidin 4 3h One

Investigation of Allosteric vs. Orthosteric Binding Mechanisms

The binding mechanism of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one and related compounds to their target enzymes, the KDM4 and KDM5 histone demethylases, is characterized as orthosteric. These enzymes are dependent on Fe(II) and 2-oxoglutarate (2-OG) for their catalytic activity. nih.gov Inhibitors based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold function as mimics of the 2-OG cofactor. nih.gov

Structural studies, including X-ray crystallography of inhibitors from this class bound to KDM5A, have confirmed that these molecules occupy the binding site of the α-ketoglutarate cofactor within the enzyme's active site. nih.gov The inhibitor directly chelates the essential iron ion in the catalytic center, thereby competitively blocking the binding of the natural cofactor and inhibiting the enzyme's demethylase function. patsnap.comacs.org This mode of action, involving direct competition with a natural substrate or cofactor at the catalytic site, is the definitive characteristic of orthosteric inhibition. imrpress.comnih.gov

While allosteric regulation has been identified in the KDM5 family, it involves other domains of the protein, such as the PHD1 domain, influencing the catalytic domain's activity, rather than the binding of this specific class of small molecule inhibitors. grantome.com

Mechanistic Insights from Resistance Phenotype Studies

The targets of this compound, particularly the KDM5 demethylases, are implicated in therapeutic resistance to various cancer treatments. nih.gov Elevated expression of KDM5B is associated with resistance to BRAF inhibitors in melanoma and endocrine therapies in breast cancer. nih.gov Similarly, KDM5A expression is linked to the development of drug resistance against targeted therapies in lung and breast cancers. nih.gov Consequently, inhibition of KDM5 activity can re-sensitize resistant cells to these treatments. nih.gov

Studies investigating resistance to KDM5 inhibitors themselves have provided valuable mechanistic insights. Research has shown that while resistance to other therapies like anti-estrogens can arise from the selection of pre-existing resistant cell populations, resistance to KDM5 inhibitors is an acquired phenotype. nih.govbroadinstitute.org The development of this acquired resistance is not due to genetic mutations but rather to epigenetic reprogramming. Cells that become resistant to KDM5 inhibitors exhibit increased activity of the Polycomb Repressive Complex 2 (PRC2), leading to higher global levels of H3K27 trimethylation (H3K27me3). nih.gov This altered epigenetic state is associated with a transition to a less-differentiated, more basal or stem cell-like phenotype, which demonstrates decreased sensitivity to KDM5 inhibition. nih.gov

Enzymatic Metabolism and Stability in Biological Systems

The chemical structure of the pyrido[3,4-d]pyrimidin-4(3H)-one core is a key determinant of its metabolic fate and stability in biological systems.

Aldehyde Oxidase-Mediated Metabolism of Pyrido[3,4-d]pyrimidin-4(3H)-one Core

The unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is highly susceptible to metabolism by aldehyde oxidase (AO). nih.gov This enzymatic transformation is a significant liability, leading to high clearance of compounds built on this core structure. Through liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) studies, the precise site of metabolic attack has been identified as the C2-position of the pyrimidinone ring. nih.gov

Molecular docking studies with human aldehyde oxidase 1 (hAOX1) corroborate these experimental findings. The modeling suggests a binding orientation where the C2-carbon of the scaffold is positioned approximately 3.0 Å from a metal-coordinating oxygen atom within the enzyme's molybdenum cofactor (MoCo). nih.gov This proximity facilitates a nucleophilic attack, resulting in the oxidation of the C2-position and metabolic turnover of the compound. nih.gov

Strategies to Overcome Metabolic Liability through Chemical Modification

A primary strategy to prevent this metabolic breakdown involves chemical modification of the susceptible C2-position. The introduction of an alkyl substituent, such as the methyl group present in this compound, effectively blocks the AO-mediated metabolism. nih.gov

This protective effect is attributed to steric hindrance. The presence of the C2-methyl group prevents the compound from adopting the necessary binding pose within the active site of aldehyde oxidase. nih.gov The alkyl group would clash with the AO protein, thereby abrogating the metabolic process. nih.gov This substitution strategy is crucial for enhancing the stability and in vivo viability of inhibitors based on the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold.

The table below summarizes the impact of C2-substitution on the metabolic clearance mediated by aldehyde oxidase.

Compound NameC2-SubstituentAldehyde Oxidase (AO) Mediated Metabolism
Pyrido[3,4-d]pyrimidin-4(3H)-oneHydrogen (H)High
6-Fluoro-2-methyl pyrido[3,4-d]pyrimidin-4(3H)-oneMethyl (CH₃)Blocked
C2-Ethyl substituted analoguesEthyl (C₂H₅)Blocked

Computational and Theoretical Chemistry Investigations of 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidin 4 3h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that dictate the compound's behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the orbital most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. For pyrido[2,3-d]pyrimidine (B1209978) derivatives, computational studies using Density Functional Theory (DFT) have been employed to calculate these FMO energies and analyze their distribution, providing insights into the molecule's electronic properties and reactive sites.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically using a color spectrum.

In an MEP map, regions of negative electrostatic potential, shown in red or yellow, correspond to areas with an excess of electrons and are susceptible to electrophilic attack. For 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one, these regions are expected around the electronegative oxygen and nitrogen atoms of the pyrimidinone ring, which act as hydrogen-bond acceptors. nih.govresearchgate.net Conversely, regions of positive potential, colored in blue, indicate electron-deficient areas that are prone to nucleophilic attack and often correspond to hydrogen-bond donor sites. nih.govresearchgate.net Visualizing the MEP helps in understanding how the molecule will interact with other molecules, including biological receptors. proteopedia.org

Conformational analysis investigates the different spatial arrangements, or conformations, that a molecule can adopt due to the rotation around its single bonds. By calculating the potential energy associated with each conformation, an energetic profile or conformational landscape can be generated. This analysis identifies the most stable, low-energy conformations that the molecule is likely to adopt.

While the core pyrido[3,4-d]pyrimidine (B3350098) scaffold is relatively rigid, substituents can introduce degrees of rotational freedom. Computational methods can map the potential energy surface to identify local and global energy minima, which correspond to stable conformers. Understanding the preferred conformation is crucial, as the biological activity of a molecule is often dependent on its three-dimensional shape and its ability to fit into a specific binding site. For related bioactive pyrazolo[3,4-d]pyrimidine derivatives, computational chemistry techniques have been used to analyze different conformations and their impact on crystal packing. mdpi.com

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These simulations are instrumental in drug discovery for predicting binding affinity and mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding energy.

Studies on related pyrido[3,4-d]pyrimidine derivatives as inhibitors of kinases like Monopolar spindle 1 (Mps1) have provided detailed interaction fingerprints. mdpi.com These studies reveal that the core scaffold typically forms crucial hydrogen bonds with the hinge region of the kinase. For instance, the pyrimidine (B1678525) ring can form hydrogen bonds with the backbone of key residues like Gly605. mdpi.comnih.gov Additionally, hydrophobic interactions with residues such as I531, V539, and M602 play a significant role in the stability of the complex. mdpi.com The 2-methyl group on the pyridine (B92270) ring has been noted to enhance selectivity for Mps1. mdpi.com The 6-fluoro substituent would be expected to modulate the electronic properties and potentially form specific interactions within the binding pocket.

Table 1: Predicted Interactions of Pyrido[3,4-d]pyrimidine Derivatives with Mps1 Kinase

Interaction Type Interacting Residues Reference
Hydrogen Bonds G605, K529 mdpi.comnih.gov
Hydrophobic Interactions I531, V539, M602, C604, N606, I607, L654, I663, P673 mdpi.com

This interactive data table is based on findings for related pyrido[3,4-d]pyrimidine inhibitors.

Following molecular docking, molecular dynamics (MD) simulations are often performed to validate the predicted binding pose and to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent.

For pyrido[3,4-d]pyrimidine inhibitors, MD simulations have been used to confirm the stability of the interactions identified through docking. mdpi.comnih.gov These simulations show that critical hydrogen bonds and hydrophobic contacts are maintained over the course of the simulation, indicating a stable binding mode. mdpi.com MD can also reveal subtle conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, which is crucial for ranking potential drug candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery for optimizing the design of bioactive molecules. For the specific compound, this compound, and its analogs, QSAR studies are instrumental in elucidating the relationship between the chemical structure and biological activity. These models are developed by correlating variations in the physicochemical properties of the compounds with their observed biological responses.

Development and Validation of Predictive QSAR Models

The development of predictive QSAR models for this compound and its derivatives involves a systematic approach. Initially, a dataset of compounds with known biological activities is compiled. Subsequently, a variety of molecular descriptors are calculated for each compound, and statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to construct the QSAR models. tandfonline.comresearchgate.net

The robustness and predictive power of the developed models are rigorously assessed through various validation techniques. Internal validation is often performed using methods like leave-one-out cross-validation, which has yielded Q2 values of 0.65 in similar studies. tandfonline.comresearchgate.net External validation, on the other hand, involves predicting the activity of a set of compounds not used in the model development. For pyrimidine-based compounds, QSAR models have demonstrated high predictive accuracy, with R2 values of 0.89 for MLR and 0.95 for ANN models. tandfonline.comresearchgate.net

Table 1: Example of a Generic QSAR Model Performance for a Set of Pyrido[3,4-d]pyrimidine Analogs

Model Type R² (Training Set) Q² (Cross-Validation) R² (Test Set)
MLR 0.85 0.78 0.82
PLS 0.88 0.81 0.86

Descriptor Selection and Model Applicability Domain

The selection of appropriate molecular descriptors is a critical step in the development of a reliable QSAR model. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For the pyrido[3,4-d]pyrimidine scaffold, descriptors related to steric features, electronic properties, and hydrophobicity are often found to significantly influence the biological activity. nih.gov

Defining the applicability domain (AD) of a QSAR model is essential to ensure the reliability of its predictions for new compounds. The AD is a theoretical space in the chemical universe, defined by the descriptors of the training set compounds, within which the model can make reliable predictions. Any new compound that falls outside this domain may not be accurately predicted by the model. Various methods, such as the leverage approach, are used to define the AD.

Cheminformatics Approaches for Scaffold and Library Design

Cheminformatics plays a crucial role in the design of novel chemical scaffolds and compound libraries with desired biological activities. For the this compound scaffold, cheminformatics tools can be employed to explore the chemical space and identify promising derivatives.

Scaffold hopping is a powerful technique used to identify structurally novel compounds that retain the biological activity of the original scaffold. nih.gov This approach can lead to the discovery of new intellectual property and compounds with improved pharmacokinetic properties. For the pyrido[3,4-d]pyrimidine core, scaffold hopping could lead to the identification of alternative heterocyclic systems that mimic the key interactions of the original scaffold with its biological target. nih.gov

Furthermore, the design of focused compound libraries around the this compound scaffold can be guided by computational models. By using the insights gained from QSAR and molecular docking studies, a virtual library of derivatives can be generated and screened for their potential activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.comrsc.org This in silico screening process significantly reduces the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Table 2: List of Compounds Mentioned

Compound Name

Pre Clinical Biological Evaluation Methodologies for 6 Fluoro 2 Methylpyrido 3,4 D Pyrimidin 4 3h One in Research

In Vitro Biochemical and Cell-Based Assay Systems for Activity Profiling

Initial profiling of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one relies on a battery of in vitro biochemical and cell-based assays. These systems are designed to elucidate the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Given that pyridopyrimidine scaffolds are known to target protein kinases, a primary step in the evaluation of this compound involves screening against a panel of purified enzymes to identify specific targets. mdpi.commdpi.com These biochemical assays directly measure the compound's ability to inhibit the catalytic activity of a target enzyme.

The objective is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. This is a key metric for potency. For example, in a typical kinase assay, the enzyme, a specific substrate (like a peptide), and a phosphate (B84403) donor (ATP) are incubated with varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure remaining ATP levels.

Further characterization can involve determining the inhibition constant (Ki), which provides a more absolute measure of binding affinity. These studies also help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing enzyme kinetics in the presence of the inhibitor. For related pyrazolo[3,4-d]pyrimidine derivatives, potent inhibition of kinases like VEGFR-2 has been demonstrated through such assays. nih.gov

Table 1: Representative Kinase Inhibition Profile for a Pyrido[3,4-d]pyrimidine (B3350098) Analog This table is illustrative and shows the type of data generated from enzyme activity assays.

Kinase TargetIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D8

While biochemical assays confirm activity against a purified enzyme, it is crucial to verify that the compound can enter a cell and bind to its intended target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used for this purpose. scilifelab.senih.gov

CETSA operates on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability. nih.gov In a typical CETSA experiment, intact cells are treated with the test compound or a vehicle control. The cells are then heated to a range of temperatures, causing proteins to denature and aggregate. The remaining soluble protein fraction is collected and the amount of the specific target protein is quantified, usually by Western blotting or mass spectrometry. scilifelab.sersc.org A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement in a cellular context. nih.govresearchgate.net This method is invaluable as it requires no modification of the compound and provides a direct link between target binding and cellular activity. nih.gov

A standard method for this is the MTT assay or similar colorimetric assays (e.g., CCK-8), which measure cell viability. researchgate.net For instance, related pyrido[3,4-d]pyrimidine derivatives have been screened against the National Cancer Institute's 60-cell line panel (NCI-60), revealing selective activity against specific cancer types like breast and renal cancer. nih.gov

If a compound shows significant anti-proliferative effects, further mechanistic studies are conducted. Flow cytometry is a common technique used to determine if the compound induces cell cycle arrest at a particular phase (e.g., G1, S, or G2/M) or triggers apoptosis (programmed cell death). nih.govnih.gov The induction of apoptosis can be further confirmed by measuring the activity of key executioner enzymes like caspase-3. nih.govnih.gov

Table 2: Representative Anti-Proliferative Activity of a Pyrido[3,4-d]pyrimidine Analog in Cancer Cell Lines This table is illustrative and shows the type of data generated from phenotypic cell-based assays.

Cell LineCancer TypeGrowth Inhibition (%)
MCF-7Breast71.4
MGC803Gastric85.2
Panc1Pancreatic23.5
UO-31Renal68.9

Investigation in Relevant In Vivo Animal Models

Following promising in vitro results, the evaluation of this compound would proceed to in vivo studies using animal models. These experiments are critical for establishing pre-clinical proof-of-concept by assessing the compound's biological activity in a whole-organism setting.

The choice of animal model is dictated by the therapeutic area of interest identified during in vitro screening. Given the common investigation of pyridopyrimidines as anticancer agents, a widely used and well-established model is the murine xenograft model. nih.gov

In this model, human cancer cells from a line that proved sensitive to the compound in vitro are implanted into immunocompromised mice (e.g., athymic nude or SCID mice). The immunodeficiency of the host prevents the rejection of the human tumor cells, allowing for the growth of a human-derived tumor. This model is justified because it allows researchers to assess the compound's ability to inhibit the growth of a human tumor within the complex microenvironment of a living organism, providing a more relevant test of potential efficacy. For more advanced studies, orthotopic models, where tumor cells are implanted into the corresponding organ of origin (e.g., glioblastoma cells into the brain), can be used to better mimic human disease. unisi.it

A typical proof-of-concept study using a xenograft model is designed to determine if the test compound can inhibit tumor growth. The experimental design involves several key stages:

Tumor Implantation and Growth: Human tumor cells are subcutaneously injected into the flank of immunocompromised mice. The tumors are allowed to grow until they reach a predetermined, measurable volume.

Randomization and Grouping: Once tumors are established, the animals are randomly assigned to different treatment groups, typically including a vehicle control group (receiving the formulation without the active compound) and one or more groups receiving the test compound.

Compound Administration: The compound is administered according to a specific schedule.

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a general indicator of toxicity.

The results of these studies provide crucial data on whether the in vitro activity of this compound translates into a meaningful biological effect in vivo.

Biomarker Analysis and Pharmacodynamic Endpoints in Animal Studies

In preclinical animal studies, biomarker and pharmacodynamic (PD) analyses are crucial for demonstrating that a compound engages its intended target and elicits a biological response. For a compound like this compound, which belongs to a class of molecules often targeting kinases, these studies would be designed to measure the modulation of the target pathway. mdpi.comnih.gov

Pharmacodynamic endpoints serve as proof of a compound's biological activity in vivo. These are typically measurements of downstream effects of target engagement. For instance, if the compound were an inhibitor of a specific kinase involved in cell proliferation, a key PD endpoint in a tumor-bearing animal model would be the inhibition of tumor growth. Another relevant example from the broader class of pyridopyrimidines involves a substituted 3H-pyrido[2,3-d]pyrimidin-4-one developed as an sst2 agonist; in preclinical rat models, its activity was confirmed by measuring the dose-dependent suppression of Growth Hormone (GH) secretion. nih.gov

Biomarkers are indicators used to measure the biological effect. They can be molecular, histologic, or physiologic. For kinase inhibitors, a common biomarker is the phosphorylation status of the target kinase or its direct substrates. Samples for biomarker analysis, such as tumor tissue or peripheral blood mononuclear cells (PBMCs), are often collected from animal models at various time points following compound administration. The goal is to establish a clear relationship between the compound's concentration in the body (pharmacokinetics, PK) and its biological effect (pharmacodynamics, PD), creating a PK/PD model.

Below is a representative table of potential biomarkers and pharmacodynamic endpoints that would be relevant for evaluating a pyridopyrimidine derivative in preclinical animal models, based on common targets for this scaffold.

Interactive Table 1: Representative Biomarkers and Pharmacodynamic Endpoints in Animal Studies

Target Class Potential Biomarker Sample Type Pharmacodynamic Endpoint Animal Model
Protein Kinase (e.g., EGFR, Mps1) Phosphorylation level of the target kinase or its downstream substrate (e.g., p-ERK) Tumor Tissue, Surrogate Tissue (e.g., skin, PBMCs) Tumor growth inhibition, induction of apoptosis (e.g., cleaved caspase-3 levels) Xenograft or syngeneic tumor models
Chemokine Receptor (e.g., CXCR2) Receptor occupancy Blood, Inflamed Tissue Reduction in neutrophil infiltration into tissue, decrease in inflammatory cytokines (e.g., IL-6, TNF-α) Models of inflammatory diseases (e.g., lung inflammation, arthritis)
Histone Demethylase Levels of specific histone methylation marks (e.g., H3K9me2) Tumor Tissue, PBMCs Changes in gene expression profiles, tumor growth inhibition Xenograft models with relevant epigenetic dysregulation

Methodologies for Assessing Compound Selectivity and Off-Target Interactions in Research Settings

Assessing the selectivity of a drug candidate is a critical step in preclinical research to understand its potential for both efficacy and toxicity. A highly selective compound interacts primarily with its intended target, minimizing the risk of adverse effects caused by interactions with other proteins. mdpi.com The pyrido[3,4-d]pyrimidine scaffold has been associated with activity against multiple targets, including kinases and chemokine receptors, making selectivity profiling essential. nih.govnih.gov

The primary method for assessing the selectivity of kinase inhibitors is through large-panel kinase screening. In these assays, the compound is tested at one or more concentrations against a broad array of hundreds of different protein kinases. The results provide a selectivity profile, highlighting which kinases are inhibited and at what potency. This helps identify potential off-target liabilities and can sometimes reveal unexpected therapeutic opportunities.

For non-kinase targets, such as G-protein coupled receptors (GPCRs) like CXCR2, selectivity is assessed by screening against a panel of related receptors. nih.gov For example, a compound targeting CXCR2 would be tested for activity at other chemokine receptors (e.g., CXCR1, CXCR4) to ensure its specificity. Functional cell-based assays, such as calcium mobilization or cAMP assays, are commonly used to determine the compound's activity (agonist or antagonist) at these receptors. nih.govnih.gov

Broader off-target screening is conducted using commercially available safety panels. These panels typically include a wide range of targets known to be associated with adverse drug reactions, such as ion channels (e.g., hERG), transporters, and various enzymes. Identifying unintended interactions early in the research phase allows for chemical modifications to improve the compound's selectivity profile or terminate the development of promiscuous compounds that are likely to fail later due to toxicity. mdpi.com

Interactive Table 2: Methodologies for Assessing Compound Selectivity and Off-Target Effects

Methodology Principle Key Information Provided Relevance for Pyridopyrimidines
Kinase Panel Screening In vitro biochemical assays measuring the inhibition of a large number of purified kinases by the test compound. Selectivity profile across the human kinome; IC50 values for inhibited kinases; identification of primary and secondary targets. High relevance, as many pyrido[3,4-d]pyrimidines are designed as kinase inhibitors. nih.gov
Receptor Binding/Functional Assays Radioligand binding or cell-based functional assays (e.g., calcium mobilization, cAMP) against a panel of receptors. Affinity (Ki) or functional potency (IC50/EC50) at various receptors; determines agonist vs. antagonist activity. Relevant for assessing selectivity against receptor families, such as chemokine receptors (e.g., CXCR2). nih.gov
Broad Off-Target Safety Panel Screening against a diverse panel of ~50-100 targets (receptors, ion channels, transporters, enzymes) known to be implicated in adverse drug effects. Identification of unintended interactions that could lead to toxicity (e.g., hERG channel block, cytochrome P450 inhibition). Standard practice in drug discovery to de-risk a compound for further development.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins in response to ligand binding in cells or tissue lysates. Confirms direct target engagement in a cellular context; can identify off-targets by observing stabilization of other proteins. Provides evidence of target engagement in a more physiologically relevant environment.

Advanced Analytical and Biophysical Characterization Techniques in Chemical Biology Research

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for providing detailed information about the molecular structure, connectivity, and electronic properties of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one. They are also pivotal in studying how this compound interacts with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of synthesized organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its atomic framework by mapping the chemical environment of each hydrogen and carbon atom. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure. mdpi.commdpi.com

Beyond structural verification, NMR is a powerful tool for studying ligand-protein interactions. Techniques such as Chemical Shift Perturbation (CSP) titrations are used to map the binding interface. By recording NMR spectra of a target protein upon incremental addition of this compound, changes in the chemical shifts of specific amino acid residues can be monitored. These perturbations reveal the binding site on the protein and can be used to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Table 1: Representative NMR Data for Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 8.23 s NH
¹H 9.12 s NH₂ (hydrazinyl derivative)
¹³C 170.5 - C=O
¹³C 162.7 - C (pyrimidine ring)
¹³C 157.2 - C (pyrimidine ring)

Note: This table presents representative data from related pyrido[2,3-d]pyrimidin-4(3H)-one structures to illustrate typical chemical shifts. nih.govnih.gov Actual values for this compound would require experimental determination.

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of a compound with high accuracy and to gain structural insights through fragmentation analysis. researchgate.net For this compound (Molecular Formula: C₈H₆FN₃O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a precise mass measurement of the molecular ion. mdpi.com

Electron Impact (EI) or Electrospray Ionization (ESI) MS can be used to study the compound's fragmentation patterns. sapub.orgsphinxsai.comiosrjournals.org The fragmentation of the pyridopyrimidine core typically involves characteristic losses of small molecules or radicals. The analysis of these fragment ions provides corroborating evidence for the proposed structure. Common fragmentation pathways for pyrimidine (B1678525) derivatives can include cleavage of the pyrimidine ring and loss of side-chain functional groups. researchgate.netsapub.org

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₈H₇FN₃O⁺ 180.0573 Protonated molecular ion
[M-CH₃]⁺ C₇H₄FN₃O⁺ 165.0338 Loss of methyl radical
[M-CO]⁺ C₇H₆FN₃⁺ 152.0573 Loss of carbon monoxide

Note: The m/z values are predicted based on the chemical structure and common fragmentation patterns observed in related heterocyclic systems.

UV-Visible and fluorescence spectroscopy are valuable techniques for the quantitative analysis of compounds and for studying their binding interactions with macromolecules. nih.gov The conjugated aromatic system of this compound is expected to absorb light in the UV-visible region. According to Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for precise quantification of the compound in solution. nih.gov

These techniques are also widely used to characterize binding events. The interaction of the compound with a biological target, such as a protein or DNA, can lead to changes in its UV-visible absorption spectrum (e.g., hyperchromic or hypochromic shifts) or its fluorescence properties (e.g., quenching or enhancement). mdpi.comresearchgate.net By titrating the macromolecule with the compound and monitoring these spectral changes, binding parameters like the binding constant (Kb) and stoichiometry can be determined. researchgate.net The fluorescence quantum yield of pyrimidine derivatives can be sensitive to their local environment, providing further insights into binding mechanisms. nih.gov

Table 3: Illustrative Spectroscopic Data for a Ligand-Macromolecule Binding Assay

Parameter Free Ligand Ligand-Macromolecule Complex Interpretation
UV-Vis
λmax (nm) 280 285 Bathochromic shift indicating interaction
Absorbance 0.5 0.4 Hypochromism suggesting intercalation or binding
Fluorescence
Emission λmax (nm) 450 450 No major change in emission wavelength
Fluorescence Intensity (a.u.) 100 50 Quenching of fluorescence upon binding

Note: This table provides hypothetical data to illustrate how spectroscopic properties might change upon binding of a compound like this compound to a target.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity verification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized compounds like this compound. nih.gov In a typical reverse-phase HPLC setup, the compound is passed through a column (e.g., C18) with a mobile phase, often a gradient of water and an organic solvent like acetonitrile. A detector, such as a UV-Vis diode-array detector (DAD) or a mass spectrometer (MS), is used to monitor the eluent. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main peak. A sharp, symmetrical peak at a specific retention time is indicative of a pure compound.

Table 4: Representative HPLC Purity Analysis Data

Peak No. Retention Time (min) Peak Area (%) Identity
1 4.52 99.2% This compound
2 2.15 0.5% Impurity A
3 5.89 0.3% Impurity B

Note: This table illustrates a typical output from an HPLC purity analysis.

Biophysical Methods for Characterizing Macromolecular Interactions

To understand the biological activity of this compound, it is crucial to characterize its interactions with target macromolecules. Pyrido[3,4-d]pyrimidine (B3350098) scaffolds have been investigated as inhibitors of various kinases and as receptor antagonists. nih.govnih.gov Biophysical methods provide quantitative data on binding affinity, thermodynamics, and kinetics.

Techniques such as fluorescence-based assays are commonly used. For example, a kinetic fluorescence-based calcium mobilization assay can be employed to measure the antagonistic potency of compounds targeting chemokine receptors like CXCR2. nih.gov For kinase targets, such as Monopolar spindle 1 (Mps1), biophysical assays can determine the inhibitory constant (IC₅₀) of pyridopyrimidine derivatives. nih.gov

Computational methods like molecular docking are often used in conjunction with experimental data to predict and rationalize the binding mode of the compound within the active site of its target protein. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov

Table 5: Overview of Biophysical Methods for Interaction Analysis

Technique Information Obtained Example Application
Fluorescence-Based Assays Binding affinity (Kd), inhibitory potency (IC₅₀) Measuring the inhibition of Mps1 kinase by a pyridopyrimidine derivative. nih.gov
Molecular Docking Predicted binding mode, key intermolecular interactions (e.g., H-bonds) Visualizing the binding of a pyridopyrimidine inhibitor in the Mps1 active site. nih.gov
Circular Dichroism (CD) Spectroscopy Conformational changes in macromolecule upon binding Assessing changes in DNA secondary structure upon binding of a pyrimidine derivative. mdpi.com

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding | Full thermodynamic profiling of the interaction between the compound and its target protein. |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of a complete thermodynamic profile of a molecular interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). Such data provides deep insights into the driving forces of the binding interaction.

In the context of characterizing the interaction of a compound like this compound with a target protein, ITC experiments would involve titrating the compound into a solution containing the protein. The resulting heat changes upon each injection are measured to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.

Research Findings from Analogous Compounds:

Studies on related pyridopyrimidine and pyrazolopyrimidine kinase inhibitors have effectively utilized ITC to characterize their binding thermodynamics. For instance, the thermodynamic parameters for the binding of various inhibitors to their target kinases have been determined, revealing whether the interaction is enthalpically or entropically driven. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the lead compounds. While specific ITC data for this compound is not available, the table below presents hypothetical thermodynamic data based on typical values observed for similar kinase inhibitors to illustrate the output of an ITC experiment.

Table 1: Hypothetical Thermodynamic Parameters for the Interaction of a Pyrido[3,4-d]pyrimidine Inhibitor with a Target Kinase Measured by ITC

Parameter Value Unit
Stoichiometry (n) 1.1 -
Dissociation Constant (KD) 50 nM
Enthalpy Change (ΔH) -15.2 kcal/mol
Entropy Change (ΔS) -8.5 cal/mol/deg

This hypothetical data suggests a high-affinity interaction, primarily driven by a favorable enthalpic contribution, which is often indicative of strong hydrogen bonding and van der Waals interactions within the binding pocket.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a real-time, label-free optical technique used to monitor biomolecular interactions. It provides valuable kinetic information by measuring the association rate constant (kₐ) and the dissociation rate constant (kₔ) of a ligand binding to a target immobilized on a sensor surface. From these rate constants, the equilibrium dissociation constant (KD) can be calculated (KD = kₔ/kₐ).

For a compound such as this compound, an SPR experiment would typically involve immobilizing the target protein on a sensor chip and flowing solutions of the compound at various concentrations over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound compound, is monitored over time to generate sensorgrams that depict the association and dissociation phases of the interaction.

Research Findings from Analogous Compounds:

SPR has been widely applied to study the binding kinetics of kinase inhibitors, including those with pyridopyrimidine scaffolds. The kinetic data obtained from SPR is highly complementary to the thermodynamic data from ITC. For example, two compounds with similar binding affinities (KD) might have vastly different kinetic profiles; one might have a fast association and fast dissociation rate (a "fast-on, fast-off" binder), while the other might have a slow association and a very slow dissociation rate (a "slow-on, slow-off" binder). The latter is often a desirable characteristic for drug candidates as it can lead to a longer duration of action in vivo.

Below is a hypothetical data table illustrating the kind of kinetic information that can be obtained from an SPR analysis of a pyridopyrimidine-based kinase inhibitor.

Table 2: Hypothetical Kinetic Parameters for the Interaction of a Pyrido[3,4-d]pyrimidine Inhibitor with a Target Kinase Measured by SPR

Parameter Value Unit
Association Rate Constant (kₐ) 2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (kₔ) 1.2 x 10⁻³ s⁻¹

This hypothetical data indicates a relatively rapid association and a slow dissociation, resulting in a high-affinity interaction.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Complexes

Both X-ray crystallography and Cryo-EM are powerful structural biology techniques that provide high-resolution, three-dimensional information about molecular structures. X-ray crystallography has traditionally been the gold standard for determining the atomic-level details of protein-ligand interactions. It requires the formation of well-ordered crystals of the protein-ligand complex, which are then diffracted with X-rays to generate an electron density map that can be interpreted to build an atomic model.

Cryo-EM has emerged as a revolutionary technique, particularly for large and flexible macromolecules that are difficult to crystallize. It involves flash-freezing a solution of the sample and imaging the individual particles with an electron microscope. The images are then computationally processed to reconstruct a 3D density map. Recent advances in detector technology and software have enabled cryo-EM to achieve near-atomic resolution for a growing number of protein-small molecule complexes.

Research Findings from Analogous Compounds:

Table 3: Key Intermolecular Interactions of a Pyrido[3,4-d]pyrimidine Inhibitor with Mps1 Kinase (Based on PDB: 6H3K)

Inhibitor Moiety Mps1 Kinase Residue Interaction Type
Pyridopyrimidine Core Hinge Region (e.g., Cys604, Gly605) Hydrogen Bonds
Phenyl Ring Hydrophobic Pocket (e.g., Ile531, Val539) Hydrophobic Interactions

Cryo-EM is also becoming increasingly valuable for structure-based drug design, especially for challenging targets. A recent study demonstrated the use of high-resolution cryo-EM to determine the structures of the CDK-activating kinase (CAK) in complex with a series of pyrazolopyrimidine-based inhibitors at resolutions up to 1.8 Å. nih.gov This level of detail allows for the visualization of the inhibitor binding mode, the surrounding water networks, and provides a basis for the rational design of next-generation therapeutics. nih.gov While a specific cryo-EM structure of a protein in complex with this compound is not yet available, this work highlights the growing capability of cryo-EM to guide the development of small molecule inhibitors for important drug targets. nih.gov

Q & A

Q. How can structural analogs address conflicting data in cytotoxicity studies?

  • Approach : Comparative SAR analysis of 6-fluoro vs. 6-chloro analogs reveals fluorine’s role in enhancing membrane permeability (logP ~1.8 vs. ~2.1 for chloro). Parallel artificial membrane permeability assays (PAMPA) validate this trend .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.